N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone
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Overview
Description
1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one is a compound that combines the structural features of adamantane and pyrrolidin-2-one. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while pyrrolidin-2-one is a lactam, a cyclic amide. The combination of these two structures results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-bromoadamantane with pyrrolidin-2-one. This reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the cleavage of keto diesters or cyanoketo esters of homoadamantane under the conditions of the Holler–Bauer reaction with sonication. The resulting γ-keto acid is then introduced into the Leuckart–Wallach reaction to obtain the desired product .
Industrial Production Methods
Industrial production methods for 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Studied for its psychotropic activity, including anxiolytic, antidepressant, and nootropic effects.
Mechanism of Action
The mechanism of action of 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the GABA-B receptor, which plays a key role in modulating neuronal inhibition in the central nervous system. This interaction is believed to underlie its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-hydroxyadamantan-1-yl)pyrrolidin-2-one: A compound with similar psychotropic activity but different substitution pattern on the adamantane ring.
N-(adamantan-1-yl)pyrrolidin-2-one: Another derivative with notable psychotropic activity.
Uniqueness
1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA-B receptor and its potential psychotropic effects make it a compound of interest for further research and development.
Properties
CAS No. |
84709-80-8 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(5-hydroxy-2-adamantyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H21NO2/c16-12-2-1-3-15(12)13-10-4-9-5-11(13)8-14(17,6-9)7-10/h9-11,13,17H,1-8H2 |
InChI Key |
ADWGSLZHGLUCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)O |
Origin of Product |
United States |
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